

An In-depth Technical Guide to Iodocyclopropane in Organic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Iodocyclopropane**

Cat. No.: **B100568**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of **iodocyclopropane** in organic chemistry, with a particular focus on its relevance to drug development.

Introduction and Historical Context

Iodocyclopropane, a colorless to pale yellow liquid, is an organoiodine compound with the molecular formula C_3H_5I .^{[1][2]} Its significance in organic chemistry stems from the unique reactivity conferred by the combination of a highly strained three-membered ring and a good leaving group (iodine). While the first synthesis of a cyclopropane derivative dates back to 1884 by William Henry Perkin, the specific history of **iodocyclopropane** is rooted in the mid-20th century exploration of small-ring compounds.

The pioneering work of John D. Roberts and Vaughan C. Chambers in the early 1950s laid the groundwork for the synthesis and understanding of various cyclopropyl derivatives. Although a specific publication detailing the first synthesis of **iodocyclopropane** is not readily available, their 1951 publications in the *Journal of the American Chemical Society* on cyclopropyl bromide and other small-ring compounds suggest that the Hunsdiecker reaction of the silver salt of cyclopropanecarboxylic acid was the likely method for the initial preparation of halocyclopropanes.^{[3][4][5]}

Physicochemical and Spectroscopic Data

Iodocyclopropane is characterized by its high ring strain energy, estimated to be around 27.5 kcal/mol, which significantly influences its chemical reactivity.[2] The carbon-iodine bond is relatively weak, with a bond dissociation energy of approximately 52 kcal/mol, making it susceptible to cleavage in various reactions.[2]

Table 1: Physicochemical Properties of **Iodocyclopropane**

Property	Value	Reference
Molecular Formula	C ₃ H ₅ I	[1][2]
Molar Mass	167.98 g/mol	[1][6]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	103-105 °C	[2]
Density	1.85 g/cm ³ at 20 °C	[2]
CAS Number	19451-11-7	[1][6]

Table 2: Spectroscopic Data of **Iodocyclopropane**

Technique	Data	Reference
¹ H NMR	δ ~2.0-2.2 (m, 1H, CH-I), ~1.0-1.2 (m, 4H, CH ₂)	Inferred from general chemical shifts
¹³ C NMR	δ ~-2 to 2 (CH-I), ~8-12 (CH ₂)	[6][7][8]
IR (Infrared)	C-H stretching: ~3080-3000 cm ⁻¹ , CH ₂ deformation: ~1450 cm ⁻¹ , C-I stretching: ~600-500 cm ⁻¹	Inferred from general IR frequencies
Mass Spec.	M ⁺ at m/z 184, fragmentation loss of I (m/z 127) to give C ₃ H ₅ ⁺ (m/z 41)	[9][10]

Synthesis of Iodocyclopropane: Experimental Protocols

Several methods have been developed for the synthesis of **iodocyclopropane** and its derivatives. Below are detailed protocols for key historical and modern synthetic routes.

Hunsdiecker Reaction of Silver Cyclopropanecarboxylate (Historical Method)

This method, a variation of the Borodin-Hunsdiecker reaction, is the likely route for the initial synthesis of **iodocyclopropane**.^[11] It involves the decarboxylative halogenation of the silver salt of cyclopropanecarboxylic acid.

Experimental Protocol:

- Preparation of Silver Cyclopropanecarboxylate: To a solution of cyclopropanecarboxylic acid (1.0 eq) in water, add a stoichiometric amount of silver nitrate solution with stirring. The silver cyclopropanecarboxylate precipitates and is collected by filtration, washed with water and acetone, and dried under vacuum.
- Hunsdiecker Reaction: The dried silver cyclopropanecarboxylate (1.0 eq) is suspended in a dry, inert solvent such as carbon tetrachloride. To this suspension, a solution of iodine (1.0 eq) in the same solvent is added dropwise with stirring at room temperature. The reaction mixture is then gently refluxed until the evolution of carbon dioxide ceases.
- Work-up and Purification: The reaction mixture is cooled and filtered to remove silver iodide. The filtrate is washed with a solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting **iodocyclopropane** is purified by fractional distillation.

Expected Yield: Moderate to good.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a widely used method for the preparation of cyclopropanes from alkenes.^{[12][13]} For the synthesis of **iodocyclopropane**, vinyl iodide can be used as the

starting material.

Experimental Protocol:

- Activation of Zinc: A zinc-copper couple is prepared by treating zinc dust with a solution of copper(I) chloride in diethyl ether.
- Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), the zinc-copper couple (2.2 eq) is suspended in anhydrous diethyl ether.
- Addition of Reagents: A solution of diiodomethane (1.1 eq) and vinyl iodide (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension of the zinc-copper couple.
- Reaction and Work-up: The reaction mixture is stirred at room temperature or gently refluxed until the starting material is consumed (monitored by GC or TLC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
- Purification: The solvent is removed by distillation, and the crude **iodocyclopropane** is purified by fractional distillation.

Expected Yield: Good to excellent.

Diastereoselective Synthesis of Substituted Iodocyclopropanes

Modern synthetic methods allow for the highly diastereoselective synthesis of substituted **iodocyclopropanes**, which are valuable chiral building blocks. One such method involves the diastereoselective iodocyclopropanation of allylic alcohols.

Experimental Protocol:

- Formation of the Zinc Alkoxide: To a solution of the allylic alcohol (1.0 eq) in anhydrous dichloromethane at 0 °C is added a solution of diethylzinc (1.1 eq) in hexanes. The mixture is stirred for 30 minutes.

- **Iodocyclopropanation:** Diiodomethane (1.2 eq) is added dropwise to the solution at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion.
- **Work-up and Purification:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting iodocyclopropyl alcohol is purified by column chromatography.

Expected Yield: High, with excellent diastereoselectivity.

Applications in Organic Synthesis and Drug Development

Iodocyclopropane is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to introduce the cyclopropyl moiety into more complex molecules. The cyclopropyl group is a valuable structural motif in medicinal chemistry as it can enhance potency, improve metabolic stability, and modulate the physicochemical properties of drug candidates.[\[3\]](#)[\[14\]](#)

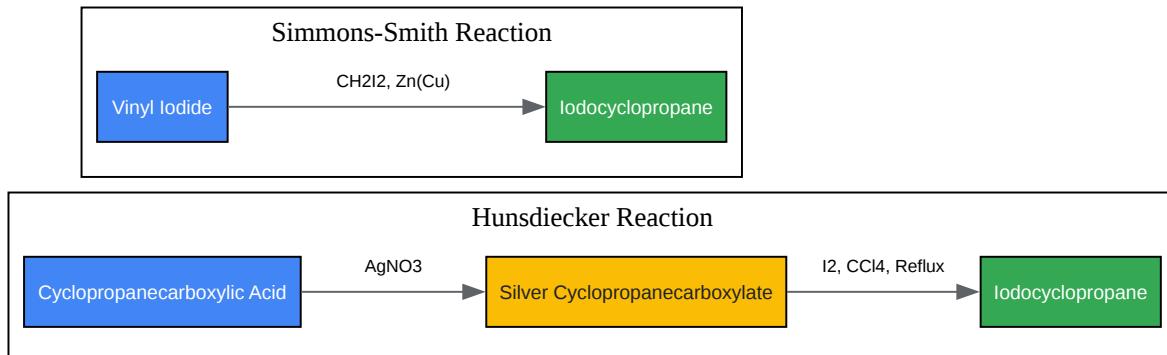
Cross-Coupling Reactions

Iodocyclopropane readily participates in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Sonogashira couplings.[\[15\]](#)[\[16\]](#)[\[17\]](#) These reactions allow for the formation of carbon-carbon bonds between the cyclopropyl ring and aryl, heteroaryl, or alkynyl groups.

Table 3: Representative Yields for Cross-Coupling Reactions of **Iodocyclopropane** Derivatives

Coupling Reaction	Coupling Partners	Catalyst System	Typical Yield (%)	Reference
Suzuki-Miyaura	Arylboronic acid	Pd(OAc) ₂ , XPhos	60-95	[15][18]
Negishi	Arylzinc halide	Pd(OAc) ₂ , SPhos	70-90	[16][17][19]
Sonogashira	Terminal alkyne	PdCl ₂ (PPh ₃) ₂ , Cul	65-85	Inferred from general Sonogashira reactions

Case Studies in Drug Development

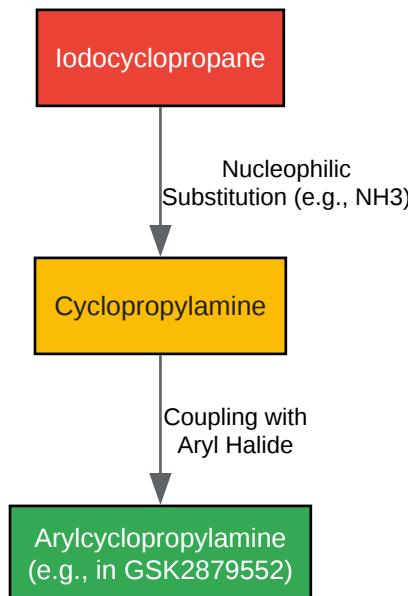

The cyclopropyl group is present in several approved drugs and clinical candidates. While the direct use of **iodocyclopropane** in the final synthetic steps may not always be documented, it serves as a key precursor to essential building blocks like cyclopropylamine and cyclopropanecarboxylic acid.

GSK2879552 is an inhibitor of lysine-specific demethylase 1 (LSD1) that has been investigated for the treatment of cancer.[2] The core of this molecule contains a cyclopropylamine moiety. The synthesis of GSK2879552 can be envisioned to start from a cyclopropane precursor, which can be derived from reactions involving **iodocyclopropane**. For example, **iodocyclopropane** can be converted to cyclopropylamine via nucleophilic substitution with an amine source or through a multi-step sequence.

MK-5172 (Grazoprevir) is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[14][20] A key component of its structure is a cyclopropylamino acylsulfonamide. The synthesis of this fragment relies on the availability of a suitable cyclopropylamine derivative, highlighting the importance of cyclopropane chemistry in the development of this antiviral drug.

Visualizations

Synthetic Pathways to Iodocyclopropane


[Click to download full resolution via product page](#)

Caption: Key synthetic routes to **iodocyclopropane**.

Application of Iodocyclopropane in Cross-Coupling Reactions

Caption: Cross-coupling reactions of **iodocyclopropane**.

Logical Synthesis of a Drug Precursor from Iodocyclopropane

[Click to download full resolution via product page](#)

Caption: Plausible synthetic route to a key drug precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iodocyclopropane | C3H5I | CID 640653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 14. Discovery of MK-5172, a Macroyclic Hepatitis C Virus NS3/4a Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Effective Pd-Nanoparticle (PdNP)-Catalyzed Negishi Coupling Involving Alkylzinc Reagents at Room Temperature [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Iodocyclopropane in Organic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100568#discovery-and-history-of-iodocyclopropane-in-organic-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com